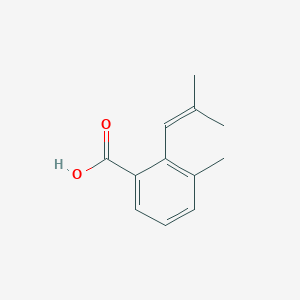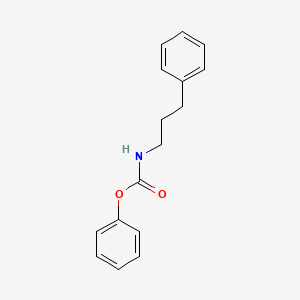
1,4-PHENYLENEBIS(TRIETHOXYSILANE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is an organosilicon compound that features two triethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various mesoporous organosilicas, which are materials with highly ordered pore structures. These materials have applications in fields such as catalysis, drug delivery, and molecular separation .
Méthodes De Préparation
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,4-PHENYLENEBIS(TRIETHOXYSILANE) undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, the triethoxysilane groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of mesoporous organosilicas . The compound can also participate in cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction, to form carbon-carbon bonds .
Applications De Recherche Scientifique
1,4-PHENYLENEBIS(TRIETHOXYSILANE) has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 1,4-PHENYLENEBIS(TRIETHOXYSILANE) involves the hydrolysis and condensation of its triethoxysilane groups. Upon exposure to water, the triethoxysilane groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a three-dimensional network structure, which is essential for the creation of mesoporous materials . The molecular targets and pathways involved in this process are primarily related to the formation and stabilization of siloxane bonds.
Comparaison Avec Des Composés Similaires
1,4-PHENYLENEBIS(TRIETHOXYSILANE) can be compared to other similar compounds, such as:
1,4-Bis(triethoxysilyl)benzene: This compound has a similar structure but with the triethoxysilane groups attached at the 1,4-positions on the benzene ring.
1,2-Bis(triethoxysilyl)ethane: This compound features an ethane bridge instead of a benzene ring.
1,4-Bis(trimethoxysilyl)benzene: This compound has trimethoxysilane groups instead of triethoxysilane groups, which can affect its reactivity and the properties of the resulting materials.
1,4-PHENYLENEBIS(TRIETHOXYSILANE) is unique due to its specific structure, which provides a balance between rigidity and reactivity, making it highly suitable for the synthesis of mesoporous materials with well-defined pore structures .
Propriétés
Numéro CAS |
151980-62-0 |
|---|---|
Formule moléculaire |
C18H34O6Si2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
triethoxy-(2-triethoxysilylphenyl)silane |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18(17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |
Clé InChI |
JIOGKDWMNMIDEY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Chloro-1,3-benzoxazol-2-yl)amino]ethanol](/img/structure/B8703525.png)



![ethyl 6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703562.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
![1-(benzo[b]thiophen-2-yl)isoquinoline](/img/structure/B8703584.png)


